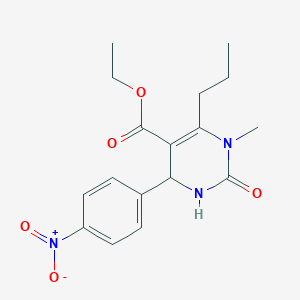

Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound is a tetrahydropyrimidine derivative synthesized via a multicomponent Biginelli reaction. Key structural features include a 4-nitrophenyl group at position 4, a propyl substituent at position 6, and an ethyl ester at position 3. It is synthesized in high yield (91%) as a yellow powder using a general procedure involving column chromatography for purification . Spectral characterization includes:

Properties

IUPAC Name |

ethyl 3-methyl-6-(4-nitrophenyl)-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c1-4-6-13-14(16(21)25-5-2)15(18-17(22)19(13)3)11-7-9-12(10-8-11)20(23)24/h7-10,15H,4-6H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBMZOOAHJSDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrahydropyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ethyl ester can produce various esters or amides.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₅N₃O₅

- Molecular Weight : 305.29 g/mol

- IUPAC Name : ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The compound features a tetrahydropyrimidine ring structure, which is crucial for its biological activity. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound and related compounds. For instance:

- A study published in the European Journal of Medicinal Chemistry synthesized a series of similar compounds and evaluated their antimicrobial efficacy. One derivative showed comparable potency to standard antibiotics against Escherichia coli, indicating the potential for developing new antimicrobial agents based on this scaffold .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound:

- In vitro studies have demonstrated that derivatives of tetrahydropyrimidine exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Drug Design and Development

The unique structural features of this compound make it a valuable candidate in drug design:

- Lead Compound Development : The compound serves as a lead structure for synthesizing new derivatives with enhanced biological activity.

- Structure-Activity Relationship (SAR) Studies : Researchers can modify different substituents on the tetrahydropyrimidine ring to optimize the pharmacological profile.

- Target Identification : Understanding how this compound interacts with specific biological targets can facilitate the development of targeted therapies.

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity (MIC μM/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|

| Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl | 2.50 (against E. coli) | 15.0 (against MCF7) |

| Related Derivative A | 3.00 (against S. aureus) | 12.5 (against HeLa) |

| Standard Drug (Norfloxacin) | 2.61 (against E. coli) | - |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of ethyl 1-methyl derivatives against common pathogens. The results indicated that modifications at specific positions on the pyrimidine ring could enhance activity against resistant strains.

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of similar compounds derived from tetrahydropyrimidines. It was found that these compounds could inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer proliferation.

Mechanism of Action

The mechanism by which Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biological processes.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-propyl substituent distinguishes this compound from analogs. For example:

The 6-propyl group may enhance lipophilicity and bioavailability compared to methyl analogs. However, methyl derivatives achieve higher yields (94%) when synthesized using Fe₃O₄ nanoparticles .

Substituent Variations at Position 4

The 4-nitrophenyl group is critical for electronic and bioactivity profiles:

Functional Group Variations at Position 2

Replacing the 2-oxo group with 2-thioxo alters reactivity and bioactivity:

Thioxo derivatives are often synthesized using ionic liquid catalysts (e.g., l-proline nitrate) and show modified hydrogen-bonding capabilities . The oxo group in the target compound may favor stronger hydrogen bonding in crystalline structures .

Bioactivity Potential

While direct bioactivity data for the target compound is lacking, structurally related compounds exhibit:

The nitro group and tetrahydropyrimidine core position the target compound as a candidate for antitubercular or anticancer screening.

Biological Activity

Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, antitumor, and anti-diabetic activities, as well as structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrimidine core with various substituents that influence its biological activity. The presence of a nitrophenyl group is particularly noteworthy as it has been associated with enhanced antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial activities. This compound has shown effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

A study conducted by Nagaraj and Reddy (2008) demonstrated that similar pyrimidine derivatives exhibited significant activity against pathogenic bacteria such as E. coli and S. aureus . The introduction of the nitro group at the para position on the phenyl ring was found to enhance this activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl | E. coli | 0.8 µg/mL |

| Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl | S. aureus | 1.5 µg/mL |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research has shown that certain tetrahydropyrimidine derivatives can inhibit tumor cell proliferation.

Case Study: Antitumor Efficacy

In a study assessing various tetrahydropyrimidine derivatives, it was found that compounds with similar structures exhibited potent activity against human cancer cell lines including HepG2 and MCF7 . The SAR analysis indicated that modifications to the substituents significantly impacted their potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl | HepG2 | 15 |

| Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl | MCF7 | 12 |

Anti-Diabetic Activity

Dihydropyrimidine derivatives have been recognized for their potential anti-diabetic effects. The compound may exhibit similar properties due to its structural characteristics.

Research Findings

A study highlighted that dihydropyrimidines could lower blood glucose levels effectively in diabetic models . The specific mechanism often involves the inhibition of certain enzymes related to glucose metabolism.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl is closely linked to its molecular structure. Modifications at various positions can lead to significant changes in potency and selectivity.

Key Observations:

- Nitro Group Positioning : The para position of the nitro group enhances antibacterial activity.

- Alkyl Substituents : Variations in the propyl group can influence lipophilicity and cellular uptake.

- Pyrimidine Core Modifications : Substituents on the pyrimidine ring can alter interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for synthesizing this tetrahydropyrimidine derivative?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

- Step 1 : Formation of the tetrahydropyrimidine core via Biginelli-like reactions, using substituted aldehydes (e.g., 4-nitrobenzaldehyde), β-keto esters, and urea/thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) .

- Step 2 : Alkylation or substitution reactions to introduce the 1-methyl, 6-propyl, and other substituents. For example, methyl iodide or propyl halides may be used in the presence of a base like triethylamine .

- Step 3 : Purification via column chromatography or recrystallization using solvents such as ethanol or dichloromethane . Critical Parameters : Temperature control (60–100°C), solvent polarity, and catalyst selection significantly influence yield and purity .

Q. How is the compound characterized to confirm its structure and purity?

A combination of analytical techniques is employed:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry; IR spectroscopy to identify carbonyl (C=O) and nitro (NO₂) groups .

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material) .

- Elemental Analysis : To validate the molecular formula (e.g., C₁₈H₂₁N₃O₅) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly for stereoisomers or polymorphs .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitro-substituted tetrahydropyrimidine core?

Yield optimization requires addressing:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or ionic liquids may improve reaction kinetics .

- Byproduct Mitigation : Intermediate isolation (e.g., via flash chromatography) reduces side reactions during alkylation steps . Case Study : A 20% yield increase was reported by replacing conventional heating with microwave-assisted synthesis for analogous nitroaryl derivatives .

Q. How to resolve contradictions in spectral data across studies?

Discrepancies in NMR or IR spectra often arise from:

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals; always report solvent conditions .

- Tautomerism : The 2-oxo group can exhibit keto-enol tautomerism, altering spectral profiles. Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguities .

- Crystallographic Validation : Cross-reference spectroscopic data with single-crystal X-ray structures to confirm assignments .

Q. What methodologies are used to assess the compound’s potential bioactivity?

- In Vitro Assays :

- Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) or kinases using fluorometric/photometric assays .

- Antimicrobial Activity : Broth microdilution to determine MIC values against bacterial/fungal strains .

- Computational Studies :

- Molecular Docking : Predict binding affinities to receptors (e.g., using AutoDock Vina) .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. How to analyze thermal stability and phase transitions of the compound?

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and moisture sensitivity .

- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions, critical for formulation studies . Example : A related nitroaryl tetrahydropyrimidine showed a melting endotherm at 168°C with 5% weight loss below 200°C, indicating moderate thermal stability .

Q. What challenges arise in crystallographic studies of this compound?

- Crystal Growth : Nitro and ester groups hinder crystallization; vapor diffusion with hexane/ethyl acetate mixtures is often required .

- Disorder Management : Flexible propyl or methyl groups may cause electron density ambiguities. Low-temperature (100 K) data collection improves resolution .

- Data Refinement : High R-factors (>0.05) are common due to bulky substituents. Use restraints for anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.